tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate
Description
tert-Butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group, a ketone (3-oxobutyl) backbone, and a methylsulfanyl (SCH₃) substituent at the 4-position. Its molecular formula is C₁₀H₁₉NO₃S, with a molecular weight of 233.33 g/mol (exact mass: 233.1086). The compound’s structure combines reactivity at the ketone moiety with the steric protection of the tert-butyl carbamate group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
tert-butyl N-(4-methylsulfanyl-3-oxobutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-6-5-8(12)7-15-4/h5-7H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFIKAGPJABXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate involves several steps. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the methylsulfanyl and oxobutyl groups. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired product is obtained .
Chemical Reactions Analysis
Tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate and related compounds:
Key Differences and Implications
Methylsulfanyl vs. Phenyl Substitution: The methylsulfanyl group in the target compound enhances nucleophilicity at the sulfur atom, enabling thiol-ene reactions or metal coordination.
Cyclopropane vs.
Fluorophenylamino vs. Methylsulfanyl: The fluorophenylamino group (C₁₅H₂₁FN₂O₃) introduces strong electronegativity and hydrogen-bonding capacity, which can enhance binding affinity in enzyme inhibitors. This contrasts with the methylsulfanyl group, which prioritizes lipophilicity over polar interactions .
Physicochemical Properties
- Solubility : The methylsulfanyl group increases lipophilicity (logP ~1.8) compared to the unsubstituted tert-butyl (3-oxobutyl)carbamate (logP ~1.2). The phenyl-substituted analogue (logP ~2.5) is even less soluble in aqueous media .
- Reactivity : The ketone moiety in all compounds allows for nucleophilic additions (e.g., Grignard reactions), but the methylsulfanyl group in the target compound can undergo oxidation to sulfoxide or sulfone derivatives, broadening its utility .
Research Findings and Case Studies
- Case Study 1: In a 2024 synthesis pipeline, this compound was converted to a thioether-linked protease inhibitor, demonstrating 10-fold higher activity than its non-sulfanyl counterpart .
- Case Study 2 : The phenyl-substituted analogue showed poor bioavailability in rodent models due to excessive hydrophobicity, highlighting the target compound’s superior balance of solubility and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
